

The Pharmacological Landscape of Substituted Pyridine-2-Carboxamides: A Technical Guide

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Compound of Interest

Compound Name: *N-tert-Butyl-3-methylpyridine-2-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2-carboxamides represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their pharmacological profile, focusing on their roles as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), and ribonucleotide reductase, as well as their potential as antimicrobial and antimycobacterial agents. This document details quantitative bioactivity data, comprehensive experimental protocols, and visual representations of key signaling pathways to support ongoing research and drug development efforts in this area.

Quantitative Bioactivity Data

The following tables summarize the *in vitro* and *in vivo* activities of representative substituted pyridine-2-carboxamides across various biological targets.

Table 1: Inhibitory Activity of Pyridine-2-Carboxamides against HPK1

Compound	Assay Type	Target	IC50 (nM)	Cell-Based Assay	Cell Line	EC50 (nM)	In Vivo Model	TGI (%)	Reference
Compound 19	Enzymatic	HPK1	-	IL-2 Secretion	Jurkat T cells	-	CT26 Syngeneic	94.3	[1]
MC38									
Synge neic	83.3	[1]							
Compound 21	ADP-Glo	HPK1	1.0	p-SLP76 Inhibition	Jurkat T cells	-	-	-	[2]
IL-2 Secretion	Jurkat T cells	-	-	-	[2]				
ISR-05	Radio metric HotSpot™	HPK1	24,200	-	-	-	-	-	[3]
ISR-03	Radio metric HotSpot™	HPK1	43,900	-	-	-	-	-	[3]

TGI: Tumor Growth Inhibition

Table 2: Inhibitory Activity of Pyridine-2-Carboxamides against SHP2

Compound	Assay Type	Target	IC50 (nM)	Cell-Based Assay	Cell Line	IC50 (nM)	In Vivo Model	TGI (%)	Reference
Compound C6	Enzymatic	SHP2	0.13	Antiproliferative	MV-4-11	3.5	MV-4-11 Xenograft	69.5 (at 30 mg/kg)	[4]
P9 (PROT AC)	Enzymatic	SHP2	95	Antiproliferative	KYSE-520	-	KYSE-520 Xenograft	~100 (at 50 mg/kg)	[5]

Table 3: Antimicrobial and Antimycobacterial Activity of Pyridine-2-Carboxamides

Compound Series/Derivative	Organism	MIC (µg/mL)	Reference
N-alkylated pyridine-based organic salts	S. aureus	56 (Compound 66)	[6]
E. coli	55 (Compound 65 & 61)	[6]	
Pyridine derivatives (compounds 4, 6, 7, 8, 9)	S. aureus	75 (Compounds 7 & 8, bacteriostatic)	[7]
S. mutans	75 (Compounds 6, 7, 8, bactericidal)	[7]	
P. aeruginosa	75 (Compound 8, bactericidal)	[7]	
C. albicans	37.5 (Compound 6, fungistatic)	[7]	
Imidazo[2,1-b][8][9][10]thiadiazole containing pyridines	Various Bacteria	4-64	[11]
Fungi	8 (Compounds 17a & 17d)	[11]	
Pyridine carboxamide derivative (10c)	M. tuberculosis H37Rv	-	[12]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

HPK1 Inhibition Assays

2.1.1. ADP-Glo™ Kinase Assay[2][10][13][14]

This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction.

- Materials:

- HPK1 enzyme
- Substrate (e.g., Myelin Basic Protein, MBP)
- ATP
- Test compounds (substituted pyridine-2-carboxamides)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

- Procedure:

- Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Kinase Buffer).
- In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
- Add 2 µL of HPK1 enzyme solution.
- Add 2 µL of a substrate/ATP mixture to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

SHP2 Inhibition Assays

2.2.1. In Vitro SHP2 Phosphatase Assay using DiFMUP[15][16][17][18]

This fluorogenic assay measures the enzymatic activity of SHP2.

- Materials:

- Recombinant full-length wild-type SHP2 protein
- Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
- Test compounds
- 384-well black microplates
- Fluorescence microplate reader

- Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- Add 5 µL of the diluted test compound or DMSO to the wells of a 384-well plate.
- Add 10 µL of the SHP2 enzyme solution to each well.
- Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

- Immediately measure the fluorescence kinetics in a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) for 30-60 minutes.
- Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
- Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Xenograft Model for SHP2 Inhibitors[19][20][21]

This protocol outlines a general procedure for evaluating the in vivo efficacy of SHP2 inhibitors in a mouse xenograft model.

- Animal Model: Immunodeficient mice (e.g., nude mice).
- Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma).
- Procedure:
 - Culture the selected cancer cell line to the required number.
 - Subcutaneously implant the tumor cells into the flank of the mice.
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
 - Prepare the dosing solution of the test compound (e.g., in a vehicle suitable for oral or intraperitoneal administration).
 - Administer the compound or vehicle control to the respective groups at the determined dose and schedule.
 - Monitor tumor volume and body weight of the animals throughout the study.

- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for p-ERK levels).
- Calculate the Tumor Growth Inhibition (TGI) percentage.

Antimycobacterial Minimum Inhibitory Concentration (MIC) Determination[22][23][24][25]

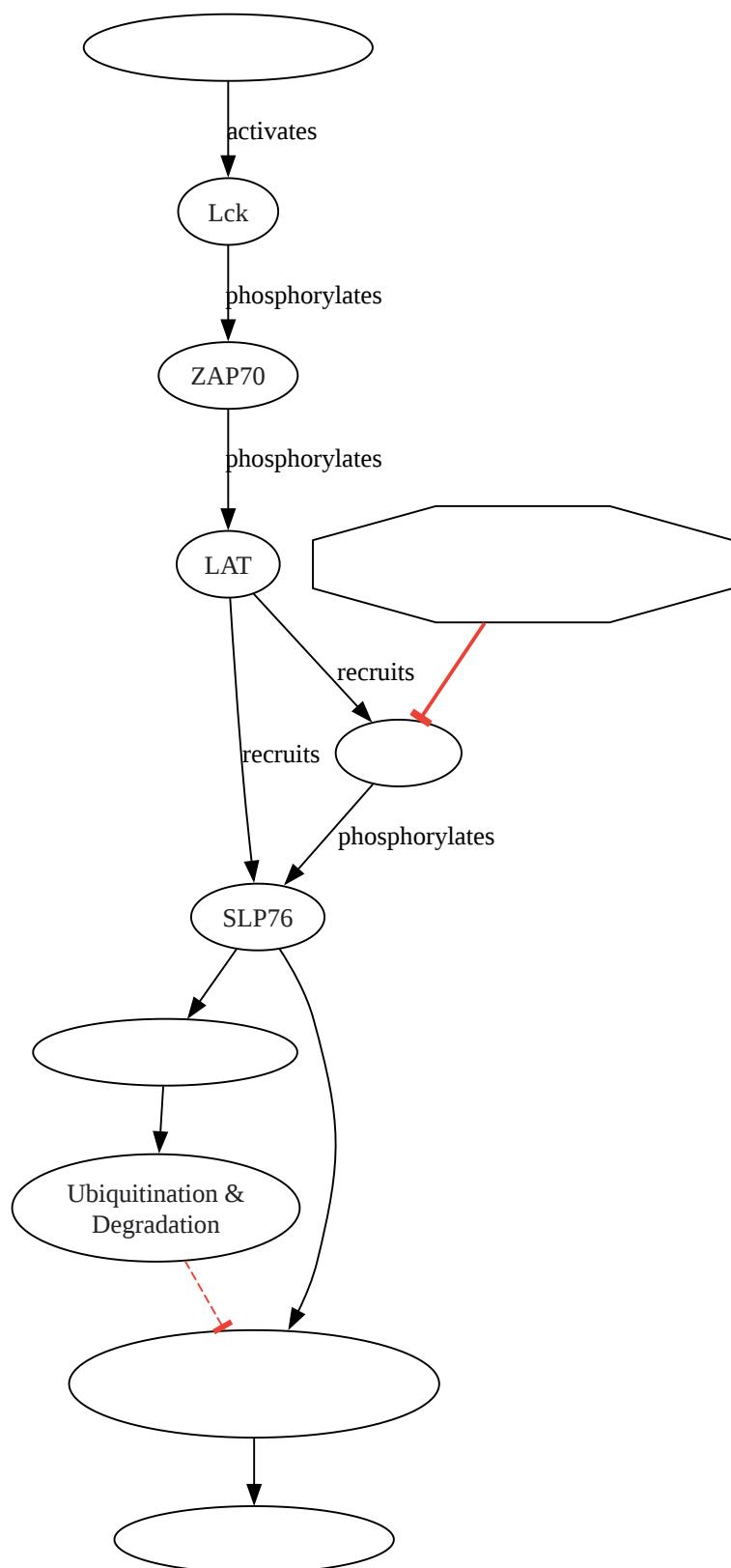
This method determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

- Materials:
 - *Mycobacterium tuberculosis* strain (e.g., H37Rv)
 - Middlebrook 7H9 broth or 7H10 agar
 - Test compounds
 - 96-well or 384-well microtiter plates
- Procedure (Broth Microdilution):
 - Prepare serial two-fold dilutions of the test compounds in the microtiter plates.
 - Prepare an inoculum of the mycobacterial strain and adjust it to a standard turbidity.
 - Add the inoculum to each well containing the test compound.
 - Include a drug-free control (growth control) and a medium-only control (sterility control).
 - Seal the plates and incubate at 37°C for a specified period (e.g., 7-21 days).
 - The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the mycobacteria.

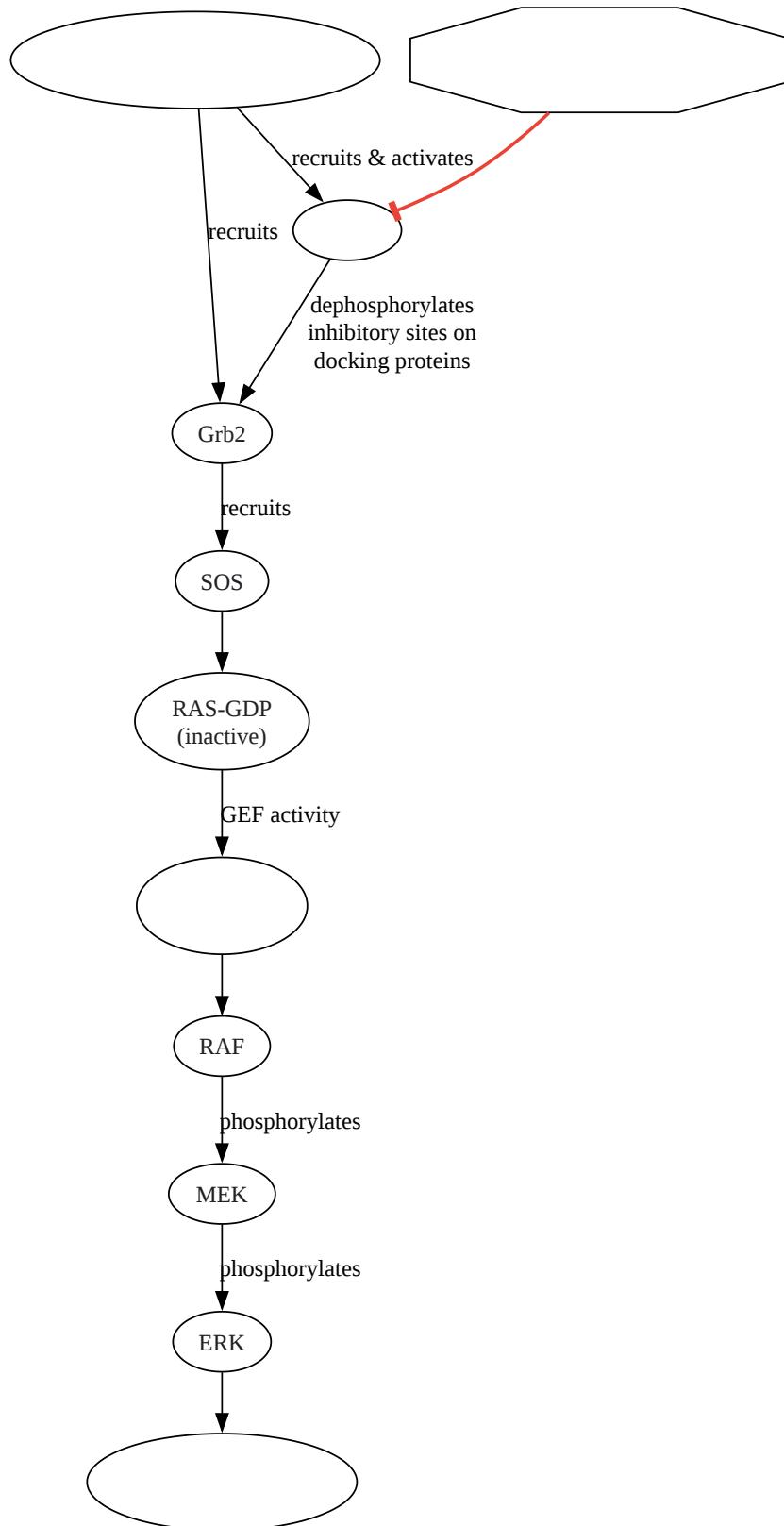
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological activities of substituted pyridine-2-carboxamides.

HPK1 Signaling in T-Cell Activation

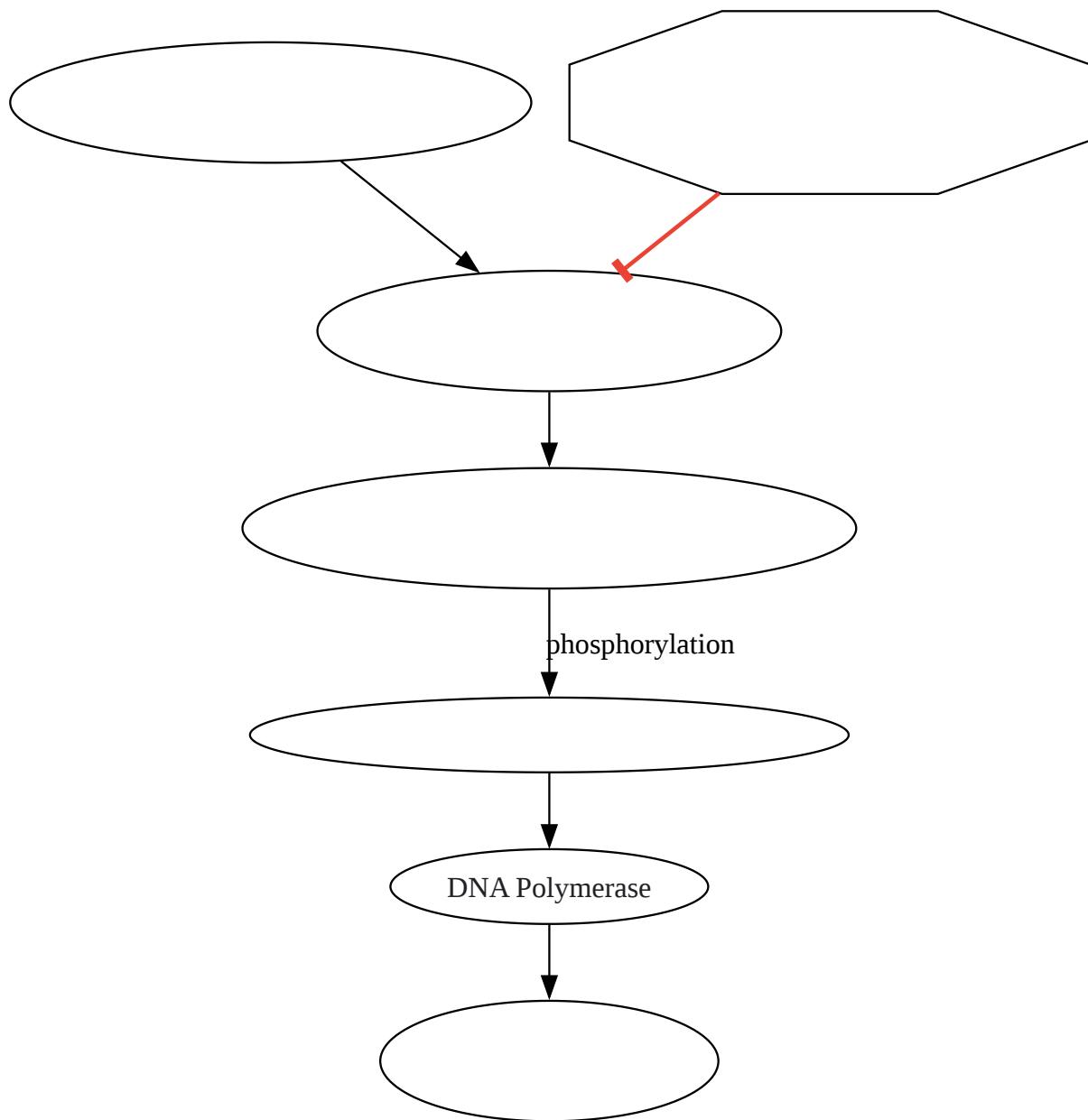
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SHP2 Signaling in the RAS/MAPK Pathway



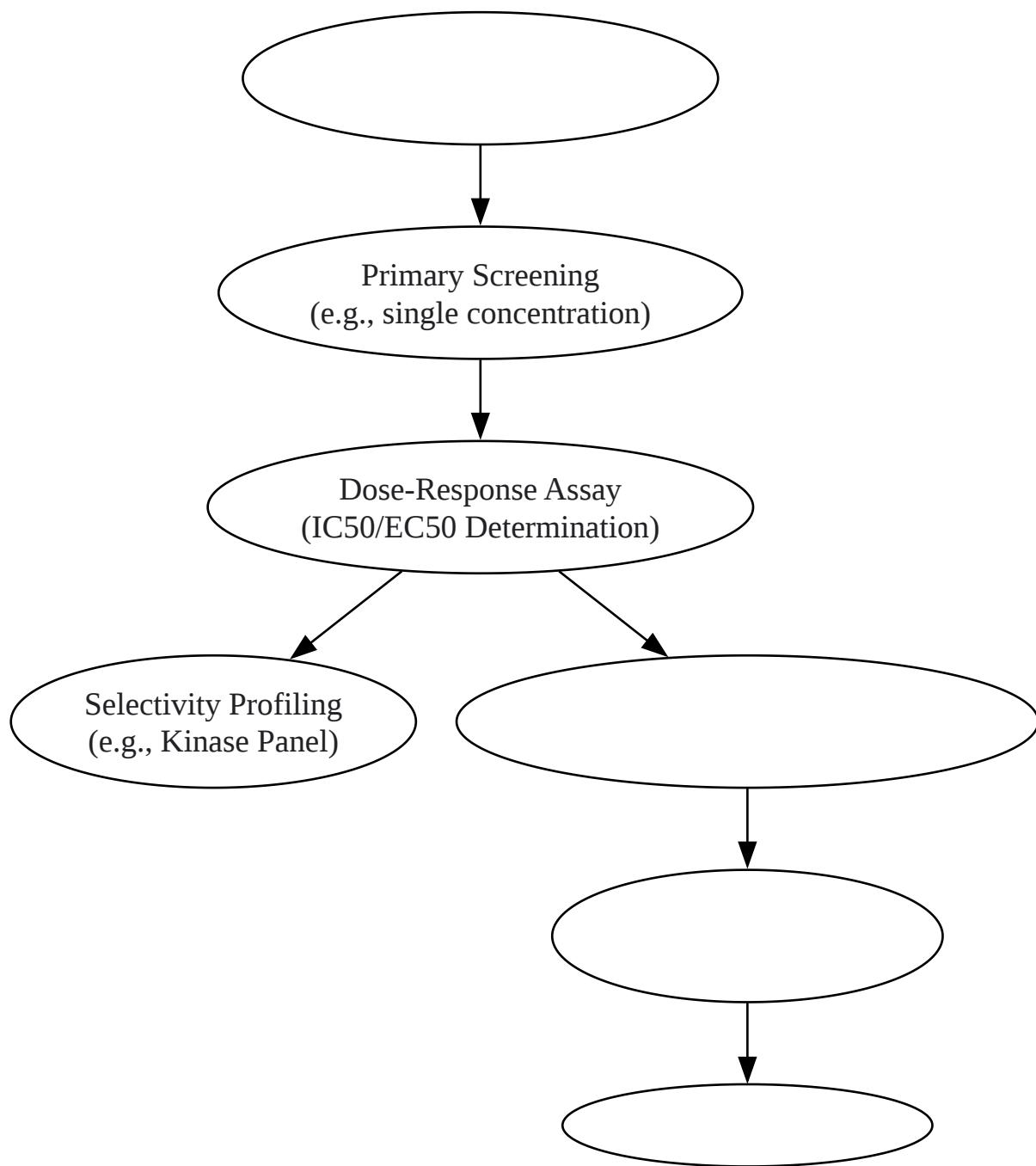
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Ribonucleotide Reductase in DNA Synthesis



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General Workflow for In Vitro Bioactivity Assessment



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